molecular formula C11H11BrN2 B2353905 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 171066-27-6

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B2353905
CAS No.: 171066-27-6
M. Wt: 251.12 g/mol
InChI Key: QDAJATJOFYZEDN-UHFFFAOYSA-N
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Description

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline is a synthetic organic compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids that are structurally related to tryptamines and have a variety of pharmacological properties.

Preparation Methods

The synthesis of 8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline has several scientific research applications:

Comparison with Similar Compounds

8-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline can be compared with other beta-carboline derivatives such as:

The uniqueness of this compound lies in its bromine substitution, which can influence its chemical reactivity and biological activity compared to other beta-carboline derivatives.

Properties

IUPAC Name

8-bromo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-9-3-1-2-8-7-4-5-13-6-10(7)14-11(8)9/h1-3,13-14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAJATJOFYZEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C3=C(N2)C(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171066-27-6
Record name 8-Bromo-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171066276
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-BROMO-2,3,4,9-TETRAHYDRO-1H-PYRIDO(3,4-B)INDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4LA85KXC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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